molecular formula C18H19N3O4S B2871580 1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 951973-11-8

1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2871580
CAS No.: 951973-11-8
M. Wt: 373.43
InChI Key: ONKYAEHOWHFPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a thiazole ring, and a piperidine ring, which are common structures in many bioactive molecules .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For example, the carbonyl group could be involved in nucleophilic addition reactions, and the thiazole ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis of Novel Compounds

Research into the synthesis of new heterocyclic compounds, such as benzodifuranylamides, thiazolopyrimidines, and oxadiazepines, demonstrates the potential of complex molecules incorporating elements similar to our compound of interest for anti-inflammatory and analgesic properties. These studies involve the development of compounds with significant COX-2 inhibition, showcasing the therapeutic potential in pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Assembly via Hydrogen Bonding

Investigations into the hydrogen bonding capabilities of compounds containing the piperidine motif, such as isonipecotamide with benzoic acids, provide insights into molecular assembly processes. These studies highlight the structural versatility and potential of piperidine derivatives in forming diverse crystalline structures, which can be foundational for designing new materials or pharmaceuticals (Smith & Wermuth, 2010).

Development of Ordered Polymers

The synthesis of ordered polymers from nonsymmetric monomers, including those with piperidine elements, exemplifies the compound's relevance in materials science. Such polymers have applications in various fields, ranging from nanotechnology to biocompatible materials, showcasing the breadth of scientific applications for complex molecules (Yu, Seino, & Ueda, 1999).

Antimicrobial Activity Studies

Research into new pyridine derivatives incorporating piperazine and thiazole motifs similar to our compound has shown variable antimicrobial activities. These studies are crucial for the development of new antibiotics and antifungal agents, addressing the growing concern over antimicrobial resistance (Patel, Agravat, & Shaikh, 2011).

Mycobacterium Tuberculosis GyrB Inhibitors

The design and synthesis of thiazole-aminopiperidine hybrid analogues for inhibiting Mycobacterium tuberculosis GyrB ATPase activity represents a targeted approach in tuberculosis treatment. This research exemplifies the potential of structurally complex molecules for developing new therapeutic agents against infectious diseases (Jeankumar et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-16(20-18-19-7-10-26-18)12-5-8-21(9-6-12)17(23)15-11-24-13-3-1-2-4-14(13)25-15/h1-4,7,10,12,15H,5-6,8-9,11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKYAEHOWHFPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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